![molecular formula C4H3F3N2O2 B1396359 [3-(三氟甲基)-1,2,4-噁二唑-5-基]甲醇 CAS No. 1338495-26-3](/img/structure/B1396359.png)
[3-(三氟甲基)-1,2,4-噁二唑-5-基]甲醇
描述
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol, otherwise known as TFMO, is a chemical compound with a wide range of applications and effects in scientific research. It is a derivative of oxadiazol, a heterocyclic compound which is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. TFMO has been studied extensively in recent years, and its uses in scientific research are becoming increasingly popular.
科学研究应用
Pharmaceutical Chemistry
- Application Summary : The trifluoromethyl group in the compound is used to synthesize 3-trifluoromethyl-1,2,4-triazoles , which are valuable in pharmaceutical chemistry .
- Methods : The synthesis involves a multi-component reaction using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This method is noted for its broad substrate scope, high efficiency, and scalability .
- Results : The resulting 3-trifluoromethyl-1,2,4-triazoles have moderate to good yields and are important for further study towards toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores .
Drug Development
- Application Summary : Trifluoromethyl group-containing drugs have been reviewed for their applications over the last 20 years, highlighting their importance in drug development .
- Methods : The review covers the detailed chemistry of FDA-approved drugs that contain the trifluoromethyl group as one of the pharmacophores .
- Results : These drugs exhibit numerous pharmacological activities, and the incorporation of the trifluoromethyl group has been a significant factor in their approval and success .
Organic Synthesis
- Application Summary : The compound is used in the synthesis of trifluoromethylpyridines , which serve as key intermediates in organic synthesis .
- Results : Trifluoromethylpyridines are crucial for various applications, including pharmaceuticals and agrochemicals .
NMR Spectroscopy
- Application Summary : In NMR spectroscopy, the trifluoromethyl group’s sensitivity to chemical shifts is utilized to elucidate distinct protein conformers or states .
- Methods : The study evaluates the effective chemical shift dispersion of thiol-reactive trifluoromethyl compounds .
- Results : The trifluoromethyl group provides a sensitive measure for detecting subtle changes in the local dielectric and magnetic shielding environment, which is crucial for understanding protein structures .
Crop Protection
- Application Summary : The compound’s derivatives are used in the protection of crops from pests, with more than 20 new trifluoromethylpyridine-containing agrochemicals acquiring ISO common names .
- Methods : The synthesis of these derivatives often involves vapor-phase reactions and cyclocondensation reactions using trifluoromethyl-containing building blocks .
- Results : These agrochemicals have been effective in pest control, contributing to enhanced crop yields and food security .
Veterinary Medicine
- Application Summary : Several trifluoromethylpyridine derivatives are used in veterinary medicine, with two veterinary products containing the moiety having been granted market approval .
- Methods : The methods for creating these veterinary medicines involve the incorporation of the trifluoromethyl group into compounds that exhibit desired biological activities .
- Results : The approved veterinary products have shown efficacy in treating various animal health issues .
Electronics
- Application Summary : The unique properties of the fluorine atom in the trifluoromethyl group are exploited in the electronics industry to develop materials with improved performance .
- Methods : The methods include chemical modification and synthesis processes tailored to produce materials suitable for electronic applications .
- Results : The materials developed have been used in various electronic components, enhancing their efficiency and durability .
Catalysis
- Application Summary : In catalysis, the trifluoromethyl group is used to modify catalysts to improve their activity and selectivity .
- Methods : The modification involves the introduction of the trifluoromethyl group into the catalyst structure, often through chemical synthesis .
- Results : Catalysts containing the trifluoromethyl group have shown superior performance in various chemical reactions .
Functional Materials
- Application Summary : The compound is utilized in the development of functional materials that exhibit unique properties for specialized applications .
- Methods : The development process includes the incorporation of the trifluoromethyl group into materials to enhance their physical and chemical properties .
- Results : The resulting functional materials have found applications in diverse fields, including coatings, adhesives, and more .
Fluorinated Organic Chemicals Research
- Application Summary : The compound plays a role in the broader research of fluorinated organic chemicals, which are increasingly important in various industries .
- Methods : Research involves exploring the effects of the trifluoromethyl group on the biological activities and physical properties of compounds .
- Results : This research has led to advances in multiple fields, including agrochemicals, pharmaceuticals, and materials science .
Exploring further, the compound “[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol” can be applied in additional scientific areas:
Ligand Chemistry
- Application Summary : It serves as a precursor for ligands in coordination chemistry, aiding in the synthesis of metal complexes with potential catalytic activities .
- Methods : The ligands are synthesized through a multi-component reaction involving trifluoroacetimidoyl chlorides and hydrazine hydrate .
- Results : The metal complexes formed with these ligands have been studied for their catalytic properties in various chemical reactions .
Biological Studies
- Application Summary : Derivatives of the compound are used to study biological pathways and interactions due to their bioactive trifluoromethyl group .
- Methods : Biological assays and molecular docking studies are commonly used to understand the interaction of these derivatives with biological targets .
- Results : These studies have provided insights into the role of the trifluoromethyl group in biological systems and its potential therapeutic applications .
Environmental Chemistry
- Application Summary : The compound’s derivatives are investigated for their environmental fate and impact, particularly in the context of agrochemicals .
- Methods : Environmental impact assessments and degradation studies are conducted to evaluate the persistence and toxicity of these compounds .
- Results : Findings contribute to the development of environmentally safer chemicals and inform regulatory decisions .
Photoredox Catalysis
- Application Summary : The trifluoromethyl group is utilized in photoredox catalysis to facilitate radical reactions under visible light, enhancing synthetic methodologies .
- Methods : Photoredox catalysis involves the generation of trifluoromethyl radicals through light-driven processes .
- Results : This approach has enabled the development of new synthetic routes and the functionalization of various molecular scaffolds .
Medicinal Chemistry
- Application Summary : The compound is crucial in medicinal chemistry for the design of new drug candidates with improved pharmacokinetic properties .
- Methods : Drug design strategies include the incorporation of the trifluoromethyl group to modulate the biological activity and stability of drug molecules .
- Results : Several FDA-approved drugs contain the trifluoromethyl group, demonstrating its significance in successful drug development .
Fluorine Chemistry Research
- Application Summary : As part of fluorine chemistry, the compound is studied for its unique reactivity and potential to create novel fluorinated structures .
- Methods : Research includes exploring new synthetic routes and reactions specific to fluorine-containing compounds .
- Results : Advances in this field have led to the discovery of new compounds with diverse applications across multiple industries .
属性
IUPAC Name |
[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2/c5-4(6,7)3-8-2(1-10)11-9-3/h10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBJPDRLQJPUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate](/img/structure/B1396276.png)
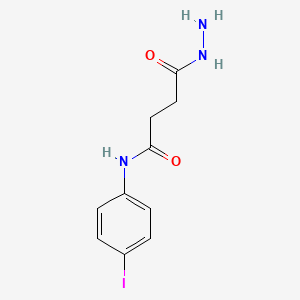
![4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic acid](/img/structure/B1396282.png)
![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/structure/B1396283.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396284.png)
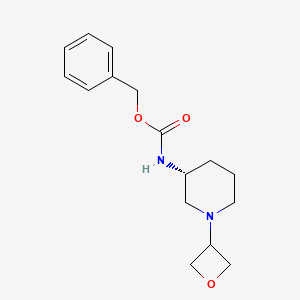
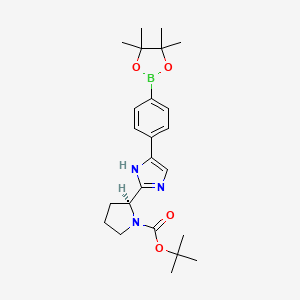
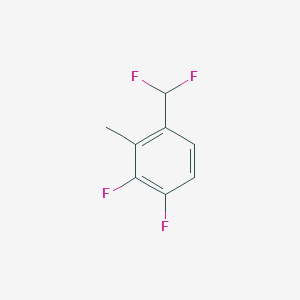
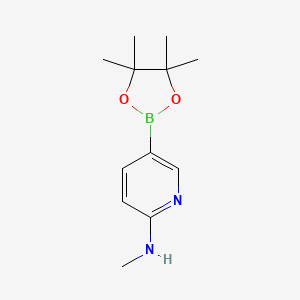

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B1396294.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396296.png)
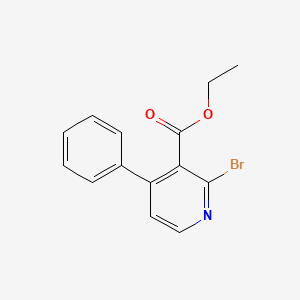
![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396298.png)